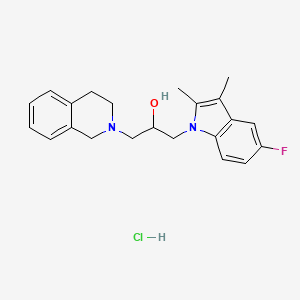

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a synthetic compound known for its complex molecular structure

准备方法

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multi-step synthetic routes. It starts with the synthesis of the 3,4-dihydroisoquinoline framework. This is followed by the introduction of the indole moiety and subsequent fluorination. Finally, the attachment of the propan-2-ol side chain and formation of the hydrochloride salt are carried out.

Example Synthesis:

Step 1: Synthesis of 3,4-dihydroisoquinoline intermediate via Pictet-Spengler reaction.

Step 2: Functionalization of the indole unit through electrophilic substitution using reagents like N-fluorobenzenesulfonimide.

Step 3: Coupling of these moieties through a Suzuki-Miyaura cross-coupling reaction.

Step 4: Introduction of propan-2-ol under basic conditions, followed by hydrochloride formation using hydrochloric acid.

Industrial Production Methods

Industrial synthesis may adapt the above steps for scale, ensuring optimal yield and purity. Catalytic hydrogenation and specialized purification techniques like recrystallization or chromatography are often employed.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation, particularly at the isoquinoline nitrogen.

Reduction: Reductive amination reactions can modify its structure.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the indole and isoquinoline rings.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions might involve reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

Oxidation products may include N-oxide derivatives.

Reduction products may alter the ring structures.

Substitution reactions might yield a variety of functionalized derivatives based on the introduced groups.

科学研究应用

Chemistry: Serves as an intermediate in organic synthesis, enabling the creation of complex molecules.

Biology: Explored for its interactions with biological receptors and potential biochemical activity.

Medicine: Investigated for therapeutic uses, possibly including anti-inflammatory, anticancer, or antimicrobial applications.

Industry: Utilized in the development of novel materials or as a precursor in pharmaceutical manufacturing.

作用机制

Molecular Targets and Pathways

The compound likely interacts with specific protein targets, possibly enzymes or receptors, modulating their activity.

Pathway involvement may include inhibition or activation of signaling cascades critical in disease pathways.

相似化合物的比较

Comparison

Compared to other isoquinoline or indole derivatives, this compound’s fluorinated and dimethyl-substituted indole ring offers unique properties like enhanced binding affinity or altered pharmacokinetics.

List of Similar Compounds

1-(2-Methyl-3,4-dihydroisoquinolin-1(2H)-yl)-3-(1H-indol-3-yl)propan-2-ol

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-2-ol

1-(2-Chloro-3,4-dihydroisoquinolin-1(2H)-yl)-3-(5-fluoro-1H-indol-1-yl)propan-2-ol

This comprehensive look into 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride highlights its synthesis, reactivity, and multifaceted applications in scientific research. For any other angle you want to dive deeper into, let’s keep exploring!

生物活性

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol hydrochloride . Its molecular formula is C22H25FN2O⋅HCl with a molecular weight of approximately 384.91 g/mol. The structure includes a dihydroisoquinoline moiety and an indole derivative, which are known for their diverse biological activities.

Cholinesterase Inhibition

One of the primary biological activities of this compound is its potential as a cholinesterase inhibitor . Inhibitors of acetylcholinesterase (AChE) are significant in the treatment of Alzheimer's disease as they enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.

Research indicates that related compounds exhibit varying degrees of AChE inhibition with IC50 values ranging from nanomolar to micromolar concentrations. For instance, some isoindoline derivatives have shown balanced inhibitory potency against both AChE and butyrylcholinesterase (BuChE), making them promising candidates for further development in neurodegenerative disease therapies .

Neuroprotective Effects

The compound also exhibits neuroprotective properties , which may be attributed to its ability to modulate inflammatory pathways in the brain. In vitro studies show that certain derivatives can inhibit pro-inflammatory cytokines in activated microglial cells, potentially mitigating neuroinflammation associated with various neurological disorders .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics and metabolic stability. Studies indicate that modifications to its structure can enhance brain permeability and reduce metabolic degradation rates in vivo .

属性

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O.ClH/c1-15-16(2)25(22-8-7-19(23)11-21(15)22)14-20(26)13-24-10-9-17-5-3-4-6-18(17)12-24;/h3-8,11,20,26H,9-10,12-14H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMXQPCZUWJKOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCC4=CC=CC=C4C3)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。